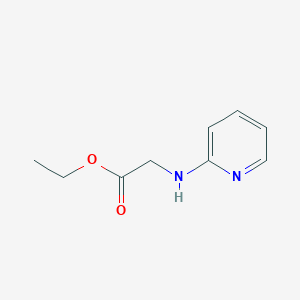![molecular formula C7H6N4O2 B11910343 2-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine CAS No. 63648-66-8](/img/structure/B11910343.png)
2-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring. It is known for its diverse applications in medicinal chemistry, particularly due to its biological activities and potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-diaminopyridine with a suitable aldehyde or ketone, followed by nitration to introduce the nitro group. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products:
Amino derivatives: Formed through the reduction of the nitro group.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1H-imidazo[4,5-b]pyridine: Lacks the nitro group, resulting in different chemical properties.
5-Nitro-1H-imidazo[4,5-b]pyridine: Lacks the methyl group, affecting its biological activity.
2-Methyl-5-amino-1H-imidazo[4,5-b]pyridine: The nitro group is replaced with an amino group, altering its reactivity.
Uniqueness: 2-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine is unique due to the presence of both the methyl and nitro groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry.
Eigenschaften
CAS-Nummer |
63648-66-8 |
|---|---|
Molekularformel |
C7H6N4O2 |
Molekulargewicht |
178.15 g/mol |
IUPAC-Name |
2-methyl-5-nitro-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6N4O2/c1-4-8-5-2-3-6(11(12)13)10-7(5)9-4/h2-3H,1H3,(H,8,9,10) |
InChI-Schlüssel |
PTKPPPVNRXHBGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1)C=CC(=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11910317.png)
![3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11910320.png)
![3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11910323.png)


